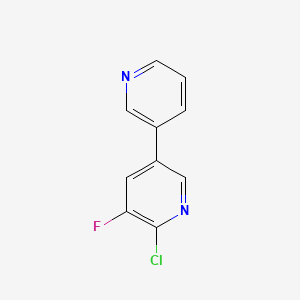

6-Chloro-5-fluoro-3,3'-bipyridine

描述

6-Chloro-5-fluoro-3,3'-bipyridine is a halogenated heterocyclic compound consisting of two pyridine rings connected at the 3- and 3'-positions. It features a chlorine atom at the 6-position and a fluorine atom at the 5-position (Figure 1). With a molecular weight of 208.62 g/mol, its unique electronic profile arises from the electron-withdrawing effects of chlorine and fluorine, which enhance its reactivity and coordination capabilities .

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions between pyridine derivatives, optimized for industrial-scale production . Its applications span medicinal chemistry (e.g., ligand design for metal-based therapeutics) and materials science (e.g., catalysis and metal-organic frameworks) due to its ability to form stable complexes with transition metals .

属性

分子式 |

C10H6ClFN2 |

|---|---|

分子量 |

208.62 g/mol |

IUPAC 名称 |

2-chloro-3-fluoro-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |

InChI 键 |

STIPUXXMZOQKHL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)F |

产品来源 |

United States |

准备方法

The synthesis of 6-Chloro-5-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:

Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.

Negishi Coupling: This method involves the use of organozinc compounds and halogenated pyridines, catalyzed by nickel or palladium.

Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as a catalyst.

Industrial production methods often employ these coupling reactions under optimized conditions to achieve high yields and purity .

化学反应分析

6-Chloro-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: As mentioned earlier, it can participate in coupling reactions to form larger bipyridine derivatives.

Common reagents used in these reactions include palladium catalysts, organotin compounds, organozinc compounds, and copper catalysts . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

6-Chloro-5-fluoro-3,3’-bipyridine has several scientific research applications:

作用机制

The mechanism of action of 6-Chloro-5-fluoro-3,3’-bipyridine involves its interaction with metal centers in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Structural and Electronic Properties

The table below compares 6-Chloro-5-fluoro-3,3'-bipyridine with key bipyridine derivatives:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| 6-Chloro-5-fluoro-3,3'-bipyridine | C₁₀H₆ClFN₂ | Cl (6-position), F (5-position) | 208.62 | Dual halogenation enhances electron deficiency, improving metal coordination . |

| 2,2'-Bipyridine | C₁₀H₈N₂ | None | 156.18 | Classic ligand in coordination chemistry; lacks halogen-driven reactivity . |

| 4,4'-Bipyridine | C₁₀H₈N₂ | None | 156.18 | Linear structure suited for supramolecular chemistry; less reactive than halogenated analogs . |

| 6-Chloro-3,4'-bipyridine | C₁₀H₆ClN₂ | Cl (6-position) | 193.62 | Single chlorine substitution reduces electron withdrawal compared to dual halogens . |

| 5-Fluoro-3,4'-bipyridine | C₁₀H₆FN₂ | F (5-position) | 176.17 | Fluorine substitution increases polarity but lacks chlorine's steric effects . |

| 2-Chloro-5-fluoro-3,3'-bipyridine | C₁₀H₆ClFN₂ | Cl (2-position), F (5-position) | 208.62 | Halogen positioning alters metal-binding selectivity vs. 6-Cl-5-F isomer . |

Case Study: Positional Isomerism

The positional isomer 2-Chloro-5-fluoro-3,3'-bipyridine () demonstrates how halogen placement impacts functionality:

- Metal Coordination : The 2-Cl substituent directs metal binding to the adjacent pyridine nitrogen, whereas the 6-Cl-5-F isomer favors coordination at the 3'-position. This difference is critical in designing catalysts with site-specific activity .

- Bioavailability : The 6-Cl-5-F isomer exhibits better membrane permeability than its 2-Cl-5-F counterpart, attributed to reduced steric hindrance near the pyridine nitrogen .

Unique Advantages of 6-Chloro-5-fluoro-3,3'-bipyridine

- Synergistic Halogen Effects: The combination of chlorine (steric bulk) and fluorine (electron withdrawal) optimizes both reactivity and stability, a feature absent in mono-halogenated analogs like 5-Fluoro-3,4'-bipyridine .

- Versatility : Its applications exceed those of simpler bipyridines, serving as a precursor in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and photoluminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。